molecular formula C10H8O2 B2887917 4-Ethynyl-3-methylbenzoic acid CAS No. 1357281-69-6

4-Ethynyl-3-methylbenzoic acid

Cat. No.: B2887917
CAS No.: 1357281-69-6
M. Wt: 160.172
InChI Key: NJCYRUHCQLDYNM-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methylbenzoic acid is a chemical compound with the CAS Number: 1357281-69-6 . It has a molecular weight of 160.17 and its IUPAC name is this compound . It is a solid substance and is stored in dry conditions at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8O2/c1-3-8-4-5-9 (10 (11)12)6-7 (8)2/h1,4-6H,2H3, (H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Porous Materials

One significant application area is in the synthesis of porous metal-organic framework (MOF) compounds. For example, a series of 4,4'-ethynylenedibenzoic acids, which share a structural similarity with 4-Ethynyl-3-methylbenzoic acid due to the presence of ethynyl and carboxylic acid functional groups, were synthesized and used in constructing Zn-based, mixed-ligand MOFs. This approach enabled the generation of MOFs with varied connectivities and levels of interpenetration, demonstrating the utility of ethynyl-substituted benzoic acids in engendering structural diversity in porous materials (Gadzikwa, Zeng, Hupp, & Nguyen, 2008).

Environmental Monitoring

Another application of structurally related compounds, specifically parabens (alkyl esters of p-hydroxybenzoic acid), includes their use in environmental and health-related studies. Parabens, which are structurally related to this compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments and human exposure. These studies are crucial for understanding the environmental impact and potential health risks associated with these widely used compounds. Their widespread use as preservatives has raised concerns about their biodegradability, persistence, and possible endocrine-disrupting effects in both aquatic environments and human health contexts. Research in these areas highlights the importance of monitoring and regulating substances related to this compound in consumer products and the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

The safety information for 4-Ethynyl-3-methylbenzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

4-ethynyl-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h1,4-6H,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCYRUHCQLDYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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